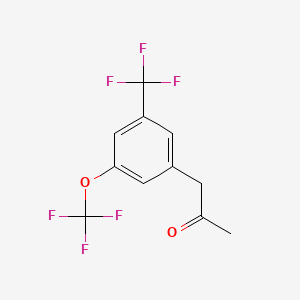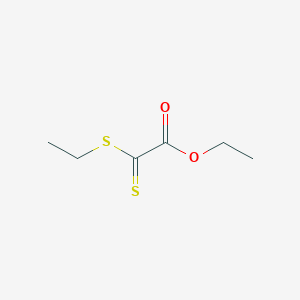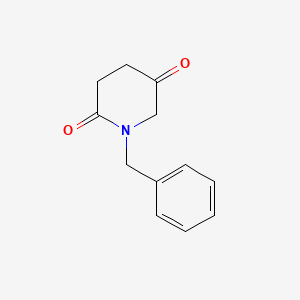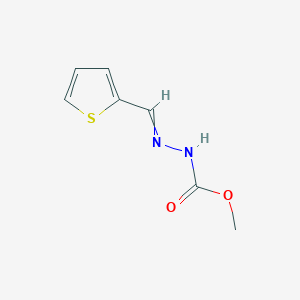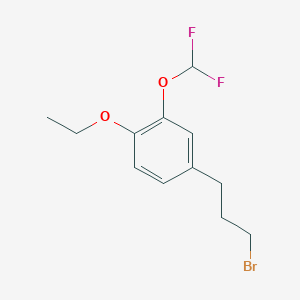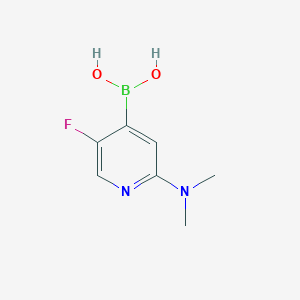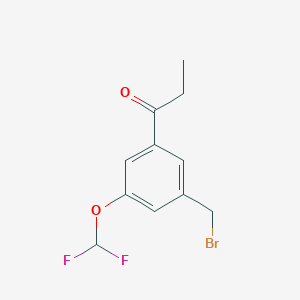
N,N-Dioctan-2-ylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dioctan-2-ylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of two octan-2-yl groups attached to the nitrogen atom of the glycine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dioctan-2-ylglycine typically involves the reaction of glycine with octan-2-yl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amino group of glycine. The reaction is usually conducted in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dioctan-2-ylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides, acyl chlorides, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N,N-Dioctan-2-ylglycine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of amino acid metabolism and protein synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dioctan-2-ylglycine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its unique structure allows it to interact with cell membranes and proteins, potentially modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dioctylglycine: Similar structure but with different alkyl groups.
N,N-Didecylglycine: Contains longer alkyl chains compared to N,N-Dioctan-2-ylglycine.
N,N-Dioctan-1-ylglycine: Differing in the position of the alkyl groups.
Uniqueness
This compound is unique due to the specific positioning of the octan-2-yl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
100365-69-3 |
|---|---|
Formule moléculaire |
C18H37NO2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
2-[di(octan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C18H37NO2/c1-5-7-9-11-13-16(3)19(15-18(20)21)17(4)14-12-10-8-6-2/h16-17H,5-15H2,1-4H3,(H,20,21) |
Clé InChI |
YHZDXUUIIWUMPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)N(CC(=O)O)C(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


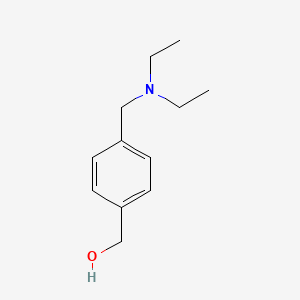
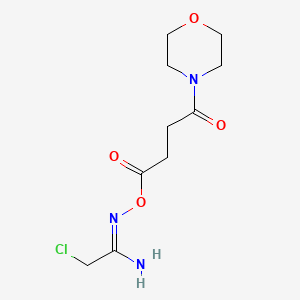

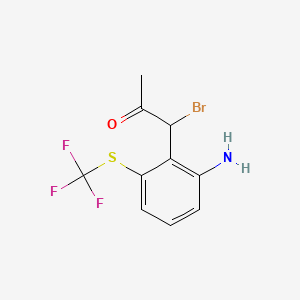
![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)

![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
